3-Acetoxybenzoic acid

Description

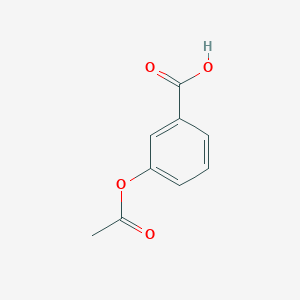

Structure

3D Structure

Properties

IUPAC Name |

3-acetyloxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-6(10)13-8-4-2-3-7(5-8)9(11)12/h2-5H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGMYCWFGNSXLMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90285889 |

Source

|

| Record name | 3-Acetoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90285889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6304-89-8 |

Source

|

| Record name | 3-(Acetyloxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6304-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 43147 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006304898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6304-89-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43147 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Acetoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90285889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Acetoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 3-Acetoxybenzoic acid from 3-hydroxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 3-Acetoxybenzoic acid, a meta-isomer of aspirin, from its precursor, 3-hydroxybenzoic acid. The document outlines the chemical pathway, experimental protocols, and key characterization data.

Introduction

This compound is a valuable organic compound utilized as a building block in the synthesis of various pharmaceutical and chemical entities. Its preparation involves the acetylation of the phenolic hydroxyl group of 3-hydroxybenzoic acid. This process is a common esterification reaction, typically employing acetic anhydride (B1165640) as the acetylating agent. The reaction is generally facilitated by an acid catalyst, such as concentrated sulfuric acid.

Reaction Scheme and Mechanism

The fundamental reaction involves the nucleophilic attack of the hydroxyl group of 3-hydroxybenzoic acid on one of the carbonyl carbons of acetic anhydride. The reaction is catalyzed by the presence of a strong acid, which protonates the carbonyl oxygen of acetic anhydride, rendering the carbonyl carbon more electrophilic.

Experimental Protocol

This section details the laboratory procedure for the synthesis of this compound from 3-hydroxybenzoic acid.

Materials:

-

3-hydroxybenzoic acid

-

Acetic anhydride

-

Concentrated sulfuric acid

-

Deionized water

-

Ethanol

Equipment:

-

Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Water bath or heating mantle

-

Ice bath

-

Büchner funnel and flask

-

Filter paper

-

Beakers

-

Graduated cylinders

-

Glass rod

Procedure:

-

Reaction Setup: In a clean, dry Erlenmeyer flask, combine 3-hydroxybenzoic acid and acetic anhydride. For every 1.0 gram of 3-hydroxybenzoic acid, use approximately 1.5 to 2.0 molar equivalents of acetic anhydride.

-

Catalyst Addition: While stirring the mixture, carefully add a few drops (typically 2-3 drops) of concentrated sulfuric acid to the flask.

-

Reaction: Gently heat the mixture in a water bath to approximately 50-60°C.[1] Continue heating and stirring for about 15-20 minutes to ensure the reaction goes to completion. The solid 3-hydroxybenzoic acid should completely dissolve.

-

Precipitation: After the heating period, allow the reaction mixture to cool to room temperature. Slowly and carefully add cold deionized water to the flask with continuous stirring. The addition of water will cause the product, this compound, to precipitate out of the solution as a white solid.[1]

-

Isolation: Cool the mixture further in an ice bath to maximize the precipitation of the product. Isolate the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of cold deionized water to remove any unreacted acetic anhydride and sulfuric acid.

-

Purification (Recrystallization): For further purification, transfer the crude product to a beaker and dissolve it in a minimal amount of hot ethanol. Once dissolved, add warm water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce the formation of pure crystals.

-

Drying: Collect the purified crystals by vacuum filtration and allow them to air dry completely.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Table 1: Physical and Chemical Properties

| Property | Value |

| Chemical Formula | C₉H₈O₄ |

| Molecular Weight | 180.16 g/mol [2][3] |

| Appearance | White crystalline solid |

| Melting Point | 131-134 °C[2] |

Table 2: Characterization Data

| Technique | Observed Peaks/Signals |

| ¹H NMR | Spectral data for the reactant, 3-hydroxybenzoic acid, is available for comparison.[4] |

| IR Spectroscopy | An IR spectrum for this compound is available in the NIST WebBook.[5] |

| Mass Spectrometry | Mass spectrometry data for this compound can be found on PubChem.[6] |

Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. Experiment 12. Preparation of 4-acetoxybenzoic acid [wwwchem.uwimona.edu.jm]

- 2. This compound 98 6304-89-8 [sigmaaldrich.com]

- 3. This compound | 6304-89-8 | FA68053 | Biosynth [biosynth.com]

- 4. 3-Hydroxybenzoic acid(99-06-9) 1H NMR spectrum [chemicalbook.com]

- 5. Benzoic acid, m-acetoxy [webbook.nist.gov]

- 6. This compound | C9H8O4 | CID 238669 - PubChem [pubchem.ncbi.nlm.nih.gov]

spectroscopic data of 3-Acetoxybenzoic acid (¹H NMR, ¹³C NMR, IR)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Acetoxybenzoic acid, a key chemical intermediate and a structural isomer of the widely used drug, aspirin. The following sections detail the predicted proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), and infrared (IR) spectroscopic data. Furthermore, standardized experimental protocols for obtaining such data are provided, along with a visual representation of the analytical workflow.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data from analogous compounds.

¹H Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 13.0 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |

| ~8.01 | Doublet of doublets | 1H | Aromatic proton (H-6) |

| ~7.85 | Triplet | 1H | Aromatic proton (H-2) |

| ~7.50 | Triplet | 1H | Aromatic proton (H-5) |

| ~7.29 | Doublet of doublets | 1H | Aromatic proton (H-4) |

| ~2.32 | Singlet | 3H | Acetyl protons (-COCH₃) |

Predicted in CDCl₃ at 400 MHz.

¹³C Nuclear Magnetic Resonance (NMR) Data

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~170.5 | Carboxylic acid carbon (-C OOH) |

| ~169.0 | Ester carbonyl carbon (-OC OCH₃) |

| ~151.0 | Aromatic carbon (C-3) |

| ~134.0 | Aromatic carbon (C-1) |

| ~130.0 | Aromatic carbon (C-5) |

| ~127.5 | Aromatic carbon (C-6) |

| ~124.0 | Aromatic carbon (C-4) |

| ~122.5 | Aromatic carbon (C-2) |

| ~21.0 | Acetyl methyl carbon (-COC H₃) |

Predicted in CDCl₃ at 100 MHz.

Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch (Carboxylic acid dimer) |

| ~1765 | Strong | C=O stretch (Ester) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1480 | Medium | C=C stretch (Aromatic ring) |

| ~1200 | Strong | C-O stretch (Ester) |

| ~920 | Medium, Broad | O-H bend (Out-of-plane, Carboxylic acid dimer) |

Predicted for a solid sample (KBr pellet or ATR).

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

For ¹H NMR, accurately weigh 5-10 mg of dry this compound.

-

For ¹³C NMR, a higher concentration is typically required; weigh 20-50 mg of the sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.[1]

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication to aid dissolution.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. Data Acquisition:

-

The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[1]

-

Before data acquisition, the magnetic field is shimmed to achieve homogeneity, and the solvent signal is used to lock the field frequency.

-

For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance the signal of the less sensitive ¹³C nuclei. A larger number of scans and a longer relaxation delay may be necessary.

3. Data Processing:

-

The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

-

The spectrum is then phased, and the baseline is corrected.

-

The chemical shifts are referenced to the internal standard (TMS).

-

Integration of the peaks in the ¹H NMR spectrum is performed to determine the relative number of protons.

Infrared (IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method): [2]

-

Grind 1-2 mg of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2]

-

Transfer a portion of the powder into a pellet-forming die.

-

Apply pressure using a hydraulic press to form a thin, transparent KBr pellet.

2. Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

3. Data Acquisition:

-

Place the KBr pellet in a sample holder or position the ATR accessory in the IR spectrometer.

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Record the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

A sufficient number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

4. Data Processing:

-

The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

The positions of the absorption bands are identified and reported in wavenumbers (cm⁻¹).

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Mass Spectrometry Analysis of 3-Acetoxybenzoic Acid

This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, an isomer of the widely recognized active metabolite of aspirin (B1665792), acetylsalicylic acid. Understanding the ionization and fragmentation behavior of this compound is crucial for its identification, quantification, and characterization in various matrices, from pharmaceutical formulations to metabolic studies.

Introduction to this compound

This compound (C₉H₈O₄) is an aromatic carboxylic acid and a positional isomer of aspirin.[1] Its characterization is essential in the quality control of aspirin synthesis, where it can be present as an impurity, and in the development of new therapeutics based on benzoic acid derivatives. Mass spectrometry, coupled with chromatographic separation techniques, offers the high sensitivity and specificity required for its unambiguous analysis.

Molecular Properties:

Ionization Techniques

The choice of ionization technique is critical and depends on the analytical context, particularly the sample matrix and the required sensitivity. Both "soft" and "hard" ionization methods are applicable to this compound.

-

Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for analyzing this compound in liquid samples, often coupled with High-Performance Liquid Chromatography (HPLC).

-

Positive Ion Mode: The molecule readily forms a protonated species, [M+H]⁺ at m/z 181 . Adducts with sodium ([M+Na]⁺ at m/z 203) or potassium ([M+K]⁺ at m/z 219) may also be observed, similar to other non-steroidal anti-inflammatory drugs.[2]

-

Negative Ion Mode: Due to the acidic carboxylic acid group, deprotonation is highly favorable, yielding an abundant [M-H]⁻ ion at m/z 179 .[3] This mode often provides high sensitivity for acidic compounds.

-

-

Electron Ionization (EI): This hard ionization technique is used in Gas Chromatography-Mass Spectrometry (GC-MS). It imparts significant energy, leading to extensive and reproducible fragmentation patterns that are useful for structural elucidation. The initial species formed is the molecular ion [M]⁺• at m/z 180 .[4]

-

Direct Analysis in Real Time (DART): DART is an ambient ionization technique that allows for the rapid analysis of samples with minimal preparation. For acidic compounds like this compound, negative-ion mode is preferred, producing the [M-H]⁻ ion.[3] In the presence of a proton source like ammonium, positive ions such as [M+H]⁺ and [M+NH₄]⁺ can be readily formed.[3]

Mass Fragmentation Analysis

The fragmentation pattern provides a structural fingerprint of the molecule. The pathways differ significantly between EI and collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) of ESI-generated ions.

3.1. ESI-MS/MS Fragmentation of [M+H]⁺ (m/z 181)

Tandem mass spectrometry of the protonated molecule reveals characteristic neutral losses. The fragmentation of related aspirin derivatives shows two primary competing pathways.[5]

-

Loss of Ketene (B1206846): The most common pathway involves the neutral loss of ketene (CH₂=C=O; 42 Da) from the acetyl group. This results in the formation of a protonated 3-hydroxybenzoic acid ion at m/z 139 .

-

Loss of Water: A competing pathway is the loss of a water molecule (H₂O; 18 Da), leading to the formation of an acetyloxy-substituted benzoyl cation at m/z 163 .[5]

These primary fragments can undergo further dissociation. A key secondary fragmentation is the loss of ketene from the m/z 163 ion to produce the deacetylated benzoyl cation at m/z 121 .[5]

References

- 1. This compound | C9H8O4 | CID 238669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. DART™ Analysis of Aspirin: Correcting a Misapprehension [jeolusa.com]

- 4. Aspirin [webbook.nist.gov]

- 5. Tandem Mass Spectrometry of Nitric Oxide and Hydrogen Sulfide Releasing Aspirins: A Hint into Activity Behavior - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure and Polymorphism of 3-Acetoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetoxybenzoic acid, a positional isomer of the widely used active pharmaceutical ingredient aspirin, is a molecule of significant interest in medicinal chemistry and materials science. While its fundamental chemical properties are known, a comprehensive understanding of its solid-state characteristics, particularly its crystal structure and potential for polymorphism, is crucial for its application in drug development and manufacturing. This technical guide provides a detailed overview of the known structural aspects of this compound, explores the high probability of its polymorphic behavior based on analogous compounds, and outlines the experimental protocols necessary for a thorough investigation of its solid-state forms.

Introduction to this compound

This compound (3-ABA) is a carboxylic acid and an ester, with the chemical formula C₉H₈O₄ and a molecular weight of 180.16 g/mol .[1][2] Its chemical structure consists of a benzene (B151609) ring substituted with a carboxylic acid group and an acetoxy group at the meta-position. This arrangement of functional groups allows for the formation of various intermolecular interactions, which are key to understanding its crystal packing and the potential for multiple crystalline forms, or polymorphs.

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in the pharmaceutical industry. Different polymorphs of the same active pharmaceutical ingredient can exhibit varying physicochemical properties, including solubility, melting point, stability, and bioavailability, which can have a profound impact on the safety and efficacy of a drug product. Although no specific polymorphs of this compound have been definitively reported in publicly available literature to date, the prevalence of polymorphism in structurally related benzoic acid derivatives strongly suggests that 3-ABA is also likely to exhibit this phenomenon.[3][4][5]

This guide will delve into the predicted structural features of this compound, drawing parallels with a closely related and structurally characterized compound, and will provide a comprehensive set of experimental methodologies for the screening, identification, and characterization of its potential polymorphic forms.

Molecular and Predicted Crystal Structure

While a definitive crystal structure for this compound is not currently available in the Cambridge Crystallographic Data Centre (CCDC) or peer-reviewed literature, we can infer likely structural characteristics from its chemical constitution and from the crystal structure of the analogous compound, 3-acetoxy-2-methylbenzoic acid.[6]

Key Intermolecular Interactions

The primary intermolecular interaction expected to govern the crystal packing of this compound is the hydrogen bonding between the carboxylic acid groups. Carboxylic acids commonly form centrosymmetric dimers, where two molecules are held together by a pair of O-H···O hydrogen bonds. This is a highly stable and frequently observed motif in the crystal structures of carboxylic acids.

Additionally, weaker C-H···O hydrogen bonds involving the acetyl methyl group and the aromatic ring hydrogens as donors, and the carbonyl oxygens of the carboxylic acid and ester groups as acceptors, are also likely to play a role in stabilizing the crystal lattice. π-π stacking interactions between the aromatic rings of adjacent molecules may further contribute to the overall packing arrangement.

Insights from 3-Acetoxy-2-methylbenzoic Acid

The crystal structure of 3-acetoxy-2-methylbenzoic acid reveals that the molecules form inversion dimers through O-H···O hydrogen bonds between their carboxylic acid groups.[6] The presence of the methyl group introduces some steric hindrance, causing the carboxylic acid and acetoxy groups to be twisted out of the plane of the benzene ring.[6] It is reasonable to hypothesize that this compound, lacking this steric hindrance, might adopt a more planar conformation, potentially leading to denser crystal packing.

The High Probability of Polymorphism

The existence of multiple polymorphic forms is a common feature of benzoic acid derivatives. Studies on 3-hydroxybenzoic acid, dihydroxybenzoic acids, and 2,6-dimethoxybenzoic acid have all revealed the existence of multiple polymorphs, each with distinct crystal structures and physical properties.[3][4][7] This extensive evidence of polymorphism in closely related molecules makes it highly probable that this compound also has a rich polymorphic landscape.

The formation of different polymorphs is often governed by subtle variations in crystallization conditions, such as the choice of solvent, cooling rate, and the presence of impurities. These factors can influence the conformation of the molecule and the resulting intermolecular interactions, leading to different packing arrangements.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These values provide a baseline for the characterization of any newly discovered polymorphic forms.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₈O₄ | [8][9][10] |

| Molecular Weight | 180.16 g/mol | [1][8][10] |

| Melting Point | 131-134 °C | [11][12] |

| Appearance | White powder | [10] |

| CAS Number | 6304-89-8 | [8][10] |

Table 1: Physicochemical Properties of this compound. This table summarizes key physical and chemical data for this compound.

Experimental Protocols for Polymorph Investigation

A systematic approach is required to screen for, isolate, and characterize the potential polymorphs of this compound. The following sections detail the key experimental methodologies.

Polymorph Screening

The goal of polymorph screening is to explore a wide range of crystallization conditions to induce the formation of different solid forms.

Methodology:

-

Solvent Selection: A diverse range of solvents with varying polarities, hydrogen bonding capabilities, and boiling points should be employed. Examples include water, ethanol, methanol, acetone, ethyl acetate, toluene, and hexane.

-

Crystallization Techniques:

-

Slow Evaporation: Saturated solutions of this compound in various solvents are allowed to evaporate slowly at different temperatures (e.g., ambient, 4°C, 40°C).

-

Cooling Crystallization: Saturated solutions are prepared at an elevated temperature and then cooled at different rates (slow, fast, crash cooling) to induce crystallization.

-

Anti-Solvent Addition: An anti-solvent (a solvent in which the compound is poorly soluble) is added to a solution of this compound to induce precipitation.

-

Melt Crystallization: The material is melted and then cooled at various rates. Seeding with a known crystal form can also be explored.

-

Sublimation: The compound is heated under vacuum to induce sublimation, and the resulting crystals are collected on a cold surface.

-

-

Slurry Conversion: A suspension of the initial solid form in a solvent is stirred for an extended period (days to weeks) at a constant temperature. This allows for the conversion of a metastable form to a more stable one.

Figure 1: Polymorph Screening Workflow. A schematic representation of the experimental workflow for screening for polymorphs of this compound.

Characterization Techniques

Once different solid forms are obtained, they must be thoroughly characterized to confirm their unique nature.

PXRD is the primary technique for identifying and distinguishing between different crystalline forms. Each polymorph will produce a unique diffraction pattern.

Methodology:

-

Sample Preparation: A small amount of the solid sample is gently ground to a fine powder and mounted on a sample holder.

-

Data Collection: The sample is irradiated with monochromatic X-rays, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Typical Instrument Parameters:

-

Radiation: Cu Kα (λ = 1.5406 Å)

-

Voltage and Current: e.g., 40 kV and 40 mA

-

Scan Range: e.g., 2° to 40° 2θ

-

Scan Speed: e.g., 2°/min

-

DSC is used to measure the heat flow associated with thermal transitions, such as melting, crystallization, and solid-solid phase transitions. TGA measures changes in mass as a function of temperature, which is useful for identifying desolvation or decomposition events.

Methodology (DSC):

-

Sample Preparation: A few milligrams of the sample are weighed into an aluminum pan, which is then hermetically sealed.

-

Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

Data Analysis: Endothermic and exothermic events are identified from the resulting thermogram. The melting point is typically taken as the onset of the melting endotherm.

Methodology (TGA):

-

Sample Preparation: A few milligrams of the sample are placed in a tared TGA pan.

-

Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

Data Analysis: The mass loss as a function of temperature is plotted to identify thermal events.

Figure 2: Characterization Workflow for New Solid Forms. This diagram illustrates the logical flow of experiments to characterize and identify new polymorphs.

Vibrational spectroscopy (FTIR and Raman) and solid-state NMR (ssNMR) can provide information about the molecular conformation and intermolecular interactions within the crystal lattice, which can differ between polymorphs.

Methodology (FTIR):

-

Sample Preparation: The sample is typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Collection: The infrared spectrum is recorded over a specific range (e.g., 4000-400 cm⁻¹).

Methodology (Raman):

-

Sample Preparation: A small amount of the sample is placed on a microscope slide.

-

Data Collection: The sample is irradiated with a laser, and the scattered light is analyzed.

Methodology (ssNMR):

-

Sample Preparation: The solid sample is packed into a rotor.

-

Data Collection: ¹³C and ¹H spectra are acquired using techniques such as Cross-Polarization Magic Angle Spinning (CPMAS).

Single Crystal X-ray Diffraction (SCXRD)

If single crystals of sufficient quality can be grown, SCXRD provides the most definitive structural information, including the unit cell parameters, space group, and the precise atomic coordinates of the molecule in the crystal lattice.

Methodology:

-

Crystal Growth: Single crystals are grown using techniques such as slow evaporation, vapor diffusion, or slow cooling.

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer.

-

Data Collection: The crystal is rotated in an X-ray beam, and a large number of diffraction intensities are collected.

-

Structure Solution and Refinement: The collected data is used to solve the crystal structure and refine the atomic positions. The crystallographic data for a hypothetical polymorph of this compound, based on the related 3-acetoxy-2-methylbenzoic acid, is presented in Table 2 for illustrative purposes.

| Crystallographic Parameter | Hypothetical Form I (based on 3-acetoxy-2-methylbenzoic acid)[6] |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 7.754(2) |

| b (Å) | 11.346(3) |

| c (Å) | 21.187(6) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1864.0(9) |

| Z | 8 |

Table 2: Hypothetical Crystallographic Data for a Polymorph of this compound. This table provides an example of the type of crystallographic data that would be obtained from a single crystal X-ray diffraction study, based on the structure of a closely related compound.

Conclusion

While the definitive crystal structure and the existence of polymorphs of this compound remain to be experimentally confirmed and reported in the public domain, the high probability of polymorphism, based on the behavior of analogous benzoic acid derivatives, warrants a thorough investigation. This technical guide provides a comprehensive framework for such a study, outlining the necessary experimental protocols for polymorph screening and characterization. A systematic application of these methodologies will be crucial for elucidating the solid-state landscape of this compound, a critical step for its potential development as a pharmaceutical or advanced material. The data and workflows presented herein are intended to serve as a valuable resource for researchers and scientists in the fields of drug development, materials science, and solid-state chemistry.

References

- 1. This compound | C9H8O4 | CID 238669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 6304-89-8 | FA68053 | Biosynth [biosynth.com]

- 3. The trimorphism of 3-hydroxybenzoic acid: an experimental and computational study - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE00159K [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Crystal structure of 3-acetoxy-2-methylbenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. synthinkchemicals.com [synthinkchemicals.com]

- 9. PubChemLite - this compound (C9H8O4) [pubchemlite.lcsb.uni.lu]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. This compound [stenutz.eu]

- 12. alfa-chemistry.com [alfa-chemistry.com]

Thermal Analysis of 3-Acetoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal analysis of 3-Acetoxybenzoic acid, an isomer of the widely used active pharmaceutical ingredient, acetylsalicylic acid (aspirin). Understanding the thermal properties of this compound is crucial for its characterization, stability assessment, and quality control in pharmaceutical development and materials science. This document details its expected thermal behavior based on Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provides detailed experimental protocols, and presents key data in a structured format.

Introduction to the Thermal Behavior of this compound

This compound (C₉H₈O₄, Molar Mass: 180.16 g/mol ) is a crystalline organic acid.[1] Its thermal behavior is characterized by a distinct melting point followed by a multi-step decomposition process. As an isomer of acetylsalicylic acid, its thermal decomposition pathway is anticipated to be analogous, involving the initial loss of an acetic acid moiety followed by the subsequent breakdown of the remaining aromatic structure.[2][3][4]

Differential Scanning Calorimetry (DSC) Analysis

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For this compound, the primary thermal event observed by DSC is melting. The literature indicates a melting point in the range of 131-134 °C.[5] The DSC thermogram will exhibit a sharp endothermic peak corresponding to this phase transition. The area under this peak can be integrated to determine the enthalpy of fusion, a measure of the energy required to melt the substance.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is essential for determining the thermal stability and decomposition profile of this compound. Drawing parallels with its isomer, acetylsalicylic acid, a two-step decomposition is expected.[2][3]

-

Step 1: Deacetylation. The initial mass loss is attributed to the cleavage of the ester bond and the subsequent release of acetic acid (CH₃COOH), which has a molar mass of approximately 60.05 g/mol . This corresponds to a theoretical mass loss of approximately 33.3%.

-

Step 2: Decomposition of the Aromatic Ring. Following the initial loss of acetic acid, the remaining structure, analogous to salicylic (B10762653) acid, undergoes a more complex decomposition at higher temperatures, resulting in the evolution of gaseous products such as carbon dioxide and water.[3]

Quantitative Thermal Analysis Data

The following table summarizes the key quantitative data derived from the thermal analysis of this compound.

| Parameter | Value | Technique | Reference/Note |

| Melting Point (Onset) | ~131-134 °C | DSC | [5] |

| Enthalpy of Fusion (ΔHfus) | Not explicitly found in literature, but expected to be in a similar range to other organic acids. | DSC | |

| Decomposition Step 1 (Onset) | ~150-170 °C | TGA | Predicted based on acetylsalicylic acid data.[3] |

| Decomposition Step 1 (Mass Loss) | ~33.3% (theoretical) | TGA | Calculated based on the loss of one mole of acetic acid. |

| Decomposition Step 2 (Onset) | >300 °C | TGA | Predicted based on acetylsalicylic acid data.[2] |

Experimental Protocols

The following are detailed methodologies for conducting TGA and DSC analyses of this compound.

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument: A calibrated heat-flux or power-compensation DSC instrument.

-

Crucibles: Aluminum crucibles suitable for volatile samples. A hermetically sealed pan is recommended to suppress the sublimation of the sample before melting.

-

Sample Preparation: Accurately weigh 3-5 mg of this compound powder into an aluminum crucible.

-

Reference: An empty, hermetically sealed aluminum crucible.

-

Atmosphere: Inert atmosphere, typically nitrogen or argon, with a purge rate of 50 mL/min.[6][7]

-

Temperature Program:

-

Data Analysis: Determine the onset temperature of the melting endotherm and integrate the peak area to calculate the enthalpy of fusion.

Thermogravimetric Analysis (TGA) Protocol

-

Instrument: A calibrated thermogravimetric analyzer.

-

Crucibles: Alumina or platinum crucibles.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound powder into the TGA crucible.[9]

-

Atmosphere: Inert atmosphere, typically nitrogen or argon, with a purge rate of 50 mL/min to prevent oxidative decomposition.[6][10]

-

Temperature Program:

-

Data Analysis: Analyze the resulting mass loss curve to determine the onset temperatures of decomposition and the percentage mass loss for each step. The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rates of decomposition.

Visualizations

Proposed Thermal Decomposition Pathway

The following diagram illustrates the proposed two-step thermal decomposition pathway of this compound based on the behavior of its isomer, acetylsalicylic acid.

Caption: Proposed pathway for the thermal decomposition of this compound.

TGA/DSC Experimental Workflow

This diagram outlines the general workflow for the thermal analysis of this compound.

Caption: General workflow for TGA/DSC analysis of this compound.

References

- 1. This compound | C9H8O4 | CID 238669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 4. Hard to swallow dry: kinetics and mechanism of the anhydrous thermal decomposition of acetylsalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 6304-89-8 [m.chemicalbook.com]

- 6. preprints.org [preprints.org]

- 7. Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. epfl.ch [epfl.ch]

- 10. chem.libretexts.org [chem.libretexts.org]

Chapter 1: Ortho-Acetoxybenzoic Acid (Aspirin): A Landmark Discovery

An In-depth Technical Guide to the Discovery and Historical Background of Acetoxybenzoic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, historical context, and chemical synthesis of the three isomers of acetoxybenzoic acid: ortho-acetoxybenzoic acid (acetylsalicylic acid, or Aspirin), meta-acetoxybenzoic acid, and para-acetoxybenzoic acid. While the ortho isomer holds a celebrated place in medical history, its meta and para counterparts have their own distinct chemical histories and properties. This document details the scientific journey of each isomer, presents their physicochemical properties in a comparative format, and provides the experimental protocols for their synthesis.

The story of ortho-acetoxybenzoic acid, universally known as aspirin (B1665792), is a multi-millennial journey from folk medicine to one of the most significant pharmaceutical achievements in history.

From Willow Bark to Salicylic (B10762653) Acid

The therapeutic use of salicylate-rich plants dates back to ancient civilizations. Sumerian clay tablets and the Egyptian Ebers Papyrus mention the use of willow bark for pain and inflammation.[1] Around 400 BC, Hippocrates prescribed tea made from willow leaves to alleviate pain and reduce fever.[2] However, the scientific investigation began in the 18th century. In 1763, Reverend Edward Stone presented a report to the Royal Society in London on the successful use of powdered willow bark to treat fevers.[2][3]

The active compound, salicin (B1681394), was first isolated in crystalline form from willow bark in 1828 by Johann Buchner, a German chemist.[3][4] A few years later, Italian chemist Raffaele Piria successfully converted salicin into its more potent acidic form, salicylic acid (2-hydroxybenzoic acid), in 1838.[5] While effective, salicylic acid proved to be a harsh gastric irritant, limiting its clinical utility.

The First Syntheses: Gerhardt and Kolbe

The first synthesis of acetylsalicylic acid was achieved in 1853 by French chemist Charles Frédéric Gerhardt.[1][4][6] He treated sodium salicylate (B1505791) with acetyl chloride, aiming to create a less irritating derivative.[6] However, Gerhardt's process was impractical for mass production, and the resulting compound was unstable and impure; he ultimately abandoned the research.[4]

A critical step toward industrial production was the development of an efficient synthesis for the precursor, salicylic acid. In 1859, Hermann Kolbe determined the chemical structure of salicylic acid and synthesized it.[7] This work led to the Kolbe-Schmitt reaction , a process where sodium phenoxide is heated with carbon dioxide under high pressure to produce sodium salicylate, which is then acidified to yield salicylic acid.[8][9][10] This reaction became the industrial standard for producing the necessary precursor for aspirin synthesis.

The Bayer Breakthrough: Hoffmann, Eichengrün, and the Birth of Aspirin

In the late 19th century, the German dye and chemical company Friedrich Bayer & Co. sought a less irritating alternative to salicylic acid for treating arthritis.[1][6] The official account, first published in 1934, credits Felix Hoffmann, a chemist at Bayer, with synthesizing the first pure and stable form of acetylsalicylic acid on August 10, 1897, supposedly to help his father who suffered from rheumatism.[7][11][12]

However, this narrative has been contested. Arthur Eichengrün, another Bayer chemist and Hoffmann's superior, claimed in 1949 that he had directed Hoffmann to synthesize acetylsalicylic acid as part of his broader research plan to find improved salicylate derivatives.[2][11] Eichengrün stated that he was the one who recognized its potential after the head of pharmacology, Heinrich Dreser, initially dismissed it over unfounded concerns about cardiac toxicity.[2][5] Eichengrün's claims, made after he survived a Nazi concentration camp, are now supported by archival analysis and suggest he deserves significant credit for the invention of aspirin.[13]

Bayer patented the process and began marketing the drug in 1899 under the trade name "Aspirin".[3] The name was derived from "A" for acetyl and "spirin" from Spiraea ulmaria, the meadowsweet plant, another source of salicylates.[3]

Chapter 2: The Lesser-Known Isomers: Meta- and Para-Acetoxybenzoic Acid

While aspirin's history is well-documented, its meta and para isomers have a more subdued historical footprint, primarily emerging from the broader development of organic synthesis. Their creation follows the same chemical logic as aspirin: the acetylation of the corresponding hydroxybenzoic acid precursor.

Para-Acetoxybenzoic Acid

The key to para-acetoxybenzoic acid lies in the synthesis of its precursor, 4-hydroxybenzoic acid. This is achieved through a modification of the Kolbe-Schmitt reaction. While reacting sodium phenoxide with CO₂ favors ortho-carboxylation to produce salicylic acid, using potassium phenoxide at higher temperatures (above 200°C) favors the formation of the thermodynamically more stable para isomer, 4-hydroxybenzoic acid.[13] This regioselectivity is a classic example of thermodynamic versus kinetic control in organic reactions.

Once 4-hydroxybenzoic acid is obtained, it is acetylated using acetic anhydride (B1165640) in a manner analogous to aspirin synthesis to yield 4-acetoxybenzoic acid. This isomer is primarily used as an intermediate in organic synthesis and for the development of materials like liquid crystalline polyesters.

Meta-Acetoxybenzoic Acid

The historical synthesis of the precursor, 3-hydroxybenzoic acid, does not typically involve the Kolbe-Schmitt reaction. Instead, a common 19th-century method was the alkali fusion of 3-sulfobenzoic acid at temperatures between 210–220°C. This process involves sulfonating benzoic acid and then replacing the sulfonic acid group with a hydroxyl group by heating with a strong base. Following its isolation, 3-hydroxybenzoic acid can be acetylated with acetic anhydride to produce 3-acetoxybenzoic acid. Its applications are less common but it serves as a building block in specialized organic synthesis.

Chapter 3: Physicochemical Properties of Acetoxybenzoic Acid Isomers

The position of the acetoxy group significantly influences the physical and chemical properties of the isomers. Key quantitative data are summarized below for easy comparison.

| Property | Ortho-Acetoxybenzoic Acid (Aspirin) | Meta-Acetoxybenzoic Acid | Para-Acetoxybenzoic Acid |

| Molecular Formula | C₉H₈O₄ | C₉H₈O₄ | C₉H₈O₄ |

| Molar Mass | 180.16 g/mol | 180.16 g/mol [9] | 180.16 g/mol |

| Melting Point | 135–136 °C[12] | ~131 °C | 190–194 °C[3] |

| pKa (at 25°C) | 3.5[12] | ~4.0 (Estimated) | ~4.3 (Estimated) |

| Water Solubility | 0.33 g / 100 mL (25 °C)[12] | Sparingly soluble | Slightly soluble[1] |

| Appearance | White, crystalline needles or powder | White crystalline solid | White crystalline powder[1][3] |

Chapter 4: Key Experimental Protocols

The following protocols describe the foundational syntheses of the acetoxybenzoic acid precursors and the subsequent acetylation reaction.

Protocol 4.1: Synthesis of Salicylic Acid via Kolbe-Schmitt Reaction

Objective: To synthesize 2-hydroxybenzoic acid (salicylic acid) from phenol.

Methodology: This industrial process involves the electrophilic substitution of carbon dioxide into the aromatic ring of sodium phenoxide.

-

Phenoxide Formation: Phenol is treated with a concentrated aqueous solution of sodium hydroxide (B78521) to form sodium phenoxide. The water is then evaporated to yield the dry salt.

-

Carboxylation: The dry sodium phenoxide powder is placed in an autoclave and heated to approximately 125°C under high pressure (around 100 atm) of dry carbon dioxide gas.

-

Rearrangement: The reaction proceeds for several hours, during which the carbon dioxide adds to the phenoxide, primarily at the ortho position, to form sodium salicylate.

-

Acidification: The reaction mixture is dissolved in hot water, and the solution is acidified with a strong acid, such as sulfuric acid.

-

Isolation: Salicylic acid, being sparingly soluble in cold water, precipitates upon cooling. The crude product is then collected by filtration and can be purified by recrystallization from hot water.

Protocol 4.2: Synthesis of o-Acetoxybenzoic Acid (Aspirin)

Objective: To synthesize aspirin by the acetylation of salicylic acid.

Materials:

-

Salicylic acid (2-hydroxybenzoic acid)

-

Acetic anhydride

-

Concentrated phosphoric acid or sulfuric acid (catalyst)

-

Deionized water

-

Ethanol (B145695) (for recrystallization, optional)

Methodology:

-

Reaction Setup: Place 2.0 grams of dry salicylic acid into a 125 mL Erlenmeyer flask. In a fume hood, carefully add 5.0 mL of acetic anhydride, followed by 5-8 drops of concentrated phosphoric acid to the flask.

-

Heating: Gently swirl the flask to mix the reactants. Heat the mixture in a water bath maintained at 70–80°C for approximately 15 minutes.

-

Hydrolysis of Excess Anhydride: Remove the flask from the water bath and, while it is still warm, cautiously add 2 mL of deionized water to hydrolyze the unreacted acetic anhydride. This reaction is exothermic.

-

Crystallization: Add 20 mL of cold deionized water to the flask and cool the mixture in an ice bath to induce crystallization. Scratching the inside of the flask with a glass rod can help initiate crystal formation.

-

Isolation and Purification: Collect the solid aspirin crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold deionized water. The crude product can be further purified by recrystallization from an ethanol/water mixture to obtain pure, needle-like crystals.

Protocol 4.3: Synthesis of p-Acetoxybenzoic Acid

Objective: To synthesize 4-acetoxybenzoic acid by the acetylation of 4-hydroxybenzoic acid.

Methodology: The protocol is nearly identical to that of aspirin synthesis, with 4-hydroxybenzoic acid used as the starting material in place of salicylic acid.

-

Reaction Setup: Combine 2.0 g of dry 4-hydroxybenzoic acid and 3.0 mL of acetic anhydride in a small conical flask.

-

Catalysis and Heating: Carefully add one drop of concentrated sulfuric acid, swirl to mix, and warm the flask on a water bath at 50-60°C for 15 minutes with occasional stirring.

-

Workup and Isolation: Follow steps 3-5 from Protocol 4.2. The resulting p-acetoxybenzoic acid can be isolated by filtration after precipitation in cold water and purified by recrystallization.

Protocol 4.4: Ferric Chloride Test for Purity

Objective: To qualitatively test for the presence of unreacted phenolic starting material (hydroxybenzoic acid).

Methodology:

-

Sample Preparation: Prepare four test tubes. In the first, place a few crystals of the starting hydroxybenzoic acid. In the second, place a few crystals of the synthesized acetoxybenzoic acid product. The third should contain a commercial aspirin tablet (for comparison if synthesizing the ortho-isomer), and the fourth will be a blank.

-

Test: Add 1 mL of ethanol and 2 drops of a 1% ferric chloride (FeCl₃) solution to each tube and shake.

-

Observation: The presence of a phenolic hydroxyl group will result in the formation of a colored complex, typically purple or blue. A pure acetoxybenzoic acid sample should show little to no color change, indicating the successful acetylation of the hydroxyl group.

Chapter 5: Visualizing Historical and Chemical Pathways

Diagrams created using the DOT language help to visualize the complex relationships and workflows described in this guide.

References

- 1. CAS 2345-34-8: p-Acetoxybenzoic acid | CymitQuimica [cymitquimica.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 4-Acetoxybenzoic acid | 2345-34-8 [chemicalbook.com]

- 4. 4-Hydroxybenzoic acid: Synthesis method and Biological activity_Chemicalbook [chemicalbook.com]

- 5. ijrdt.org [ijrdt.org]

- 6. ijrdt.org [ijrdt.org]

- 7. researchgate.net [researchgate.net]

- 8. ICSC 0822 - 2-(ACETYLOXY)BENZOIC ACID [inchem.org]

- 9. This compound | C9H8O4 | CID 238669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. 4-Acetoxybenzoic acid;CAS No.:2345-34-8 [chemshuttle.com]

- 12. Aspirin - Wikipedia [en.wikipedia.org]

- 13. EP0338088B1 - PROCESS FOR PREPARING p-HYDROXYBENZOIC ACID - Google Patents [patents.google.com]

Theoretical and Computational Deep Dive into 3-Acetoxybenzoic Acid: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the molecular architecture, electronic properties, and interaction potential of 3-Acetoxybenzoic acid, a key structural isomer of aspirin (B1665792). This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a foundation for future computational and experimental investigations.

Introduction

This compound, a positional isomer of the widely recognized acetylsalicylic acid (aspirin), presents a compelling case for theoretical and computational investigation. While aspirin (2-acetoxybenzoic acid) has been the subject of extensive research, its meta-substituted counterpart offers a unique electronic and steric profile that can influence its physicochemical properties, biological activity, and potential as a therapeutic agent or a molecular building block. Understanding these nuances at a quantum chemical level is paramount for its rational application in drug design and materials science.

This technical guide provides a comprehensive overview of the theoretical studies and computational modeling of this compound. By leveraging data from analogous compounds and established computational methodologies, we will explore its optimized molecular geometry, vibrational frequencies, electronic structure, and potential for intermolecular interactions. This document aims to be a foundational resource, complete with detailed data tables and workflow diagrams, to facilitate further research and development.

Physicochemical Properties

A foundational understanding of a molecule's physical and chemical characteristics is essential before delving into complex computational models. The key physicochemical properties of this compound are summarized in Table 1.

| Property | Value | Source |

| Molecular Formula | C₉H₈O₄ | PubChem[1] |

| Molecular Weight | 180.16 g/mol | PubChem[1] |

| CAS Number | 6304-89-8 | Sigma-Aldrich |

| Melting Point | 131-134 °C | Sigma-Aldrich |

| IUPAC Name | 3-acetyloxybenzoic acid | PubChem[1] |

| SMILES | CC(=O)OC1=CC=CC(=C1)C(=O)O | PubChem[1] |

| InChIKey | NGMYCWFGNSXLMP-UHFFFAOYSA-N | PubChem[1] |

Computational Modeling and Theoretical Studies

Due to a lack of extensive specific computational studies on this compound in the available literature, this section will draw heavily on a detailed theoretical investigation of a closely related compound, 3-acetoxy-2-methylbenzoic acid, as a model system.[2] The presence of the methyl group is expected to induce minor steric and electronic perturbations, but the overall behavior of the acetoxy and carboxylic acid functional groups should be comparable. Furthermore, insights from computational studies on aspirin (2-acetoxybenzoic acid) will be used for comparative analysis.[3][4][5][6]

Molecular Geometry Optimization

The initial step in most quantum chemical calculations is to determine the molecule's most stable three-dimensional conformation. This is achieved by optimizing the geometry to find the minimum energy structure on the potential energy surface. For 3-acetoxy-2-methylbenzoic acid, this was accomplished using Density Functional Theory (DFT) with the B3LYP functional and 6-31+G(d,p) and 6-311++G(d,p) basis sets.[2] The optimized structure revealed good agreement with experimental X-ray diffraction data, with minor deviations attributed to the theoretical calculations being performed in the gaseous phase versus the solid state of the experimental data.[2] A similar level of theory would be appropriate for optimizing the geometry of this compound.

Table 2: Selected Optimized Geometrical Parameters (Bond Lengths and Bond Angles) for 3-Acetoxy-2-methylbenzoic Acid (as a proxy for this compound)

| Parameter | B3LYP/6-311++G(d,p) | Experimental (XRD) |

| Bond Lengths (Å) | ||

| C1-C2 | 1.396 | 1.391 |

| C2-C3 | 1.391 | 1.383 |

| C3-C4 | 1.394 | 1.381 |

| C4-C5 | 1.393 | 1.384 |

| C5-C6 | 1.396 | 1.389 |

| C6-C1 | 1.405 | 1.401 |

| C1-C7 | 1.501 | 1.493 |

| C7=O8 | 1.215 | 1.211 |

| C7-O9 | 1.359 | 1.355 |

| C3-O10 | 1.409 | 1.405 |

| O10-C11 | 1.365 | 1.361 |

| C11=O12 | 1.209 | 1.205 |

| C11-C13 | 1.508 | 1.503 |

| Bond Angles (º) | ||

| C6-C1-C2 | 118.9 | 119.3 |

| C1-C2-C3 | 120.7 | 120.4 |

| C2-C3-C4 | 119.5 | 119.8 |

| C3-C4-C5 | 120.3 | 120.1 |

| C4-C5-C6 | 120.4 | 120.2 |

| C5-C6-C1 | 120.2 | 120.2 |

| C2-C1-C7 | 122.1 | 121.8 |

| C6-C1-C7 | 119.0 | 118.9 |

| O8=C7-O9 | 123.4 | 123.1 |

| C2-C3-O10 | 118.9 | 118.6 |

| C4-C3-O10 | 121.6 | 121.5 |

| C3-O10-C11 | 117.8 | 118.1 |

| O12=C11-O10 | 122.9 | 122.6 |

| O12=C11-C13 | 125.7 | 125.4 |

| O10-C11-C13 | 111.4 | 111.9 |

Data adapted from the study on 3-acetoxy-2-methylbenzoic acid.[2]

Vibrational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Theoretical calculations can predict these vibrational frequencies, which can then be compared with experimental data to confirm the molecular structure and assign spectral bands to specific atomic motions. For 3-acetoxy-2-methylbenzoic acid, DFT calculations were used to compute the harmonic vibrational frequencies, which showed good agreement with the experimental FT-IR and FT-Raman spectra after scaling.[2] A similar approach can be applied to this compound to aid in the interpretation of its experimental spectra.

Table 3: Selected Calculated and Experimental Vibrational Frequencies (cm⁻¹) and Assignments for 3-Acetoxy-2-methylbenzoic Acid (as a proxy for this compound)

| Calculated (Scaled) | Experimental (FT-IR) | Experimental (FT-Raman) | Assignment |

| 3075 | 3070 | 3078 | C-H stretching |

| 1765 | 1760 | 1758 | C=O stretching (ester) |

| 1690 | 1685 | 1688 | C=O stretching (acid) |

| 1595 | 1590 | 1592 | C=C stretching (aromatic) |

| 1455 | 1450 | 1453 | C-H bending |

| 1370 | 1368 | 1372 | O-C=O bending |

| 1295 | 1290 | 1293 | C-O stretching (acid) |

| 1190 | 1185 | 1188 | C-O stretching (ester) |

| 920 | 915 | 918 | O-H out-of-plane bending |

Data adapted from the study on 3-acetoxy-2-methylbenzoic acid.[2]

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability.

For 3-acetoxy-2-methylbenzoic acid, the HOMO-LUMO gap was calculated, providing insights into its reactivity.[2] A similar analysis for this compound would elucidate its electronic behavior and potential for charge transfer interactions.

Table 4: Calculated Electronic Properties of 3-Acetoxy-2-methylbenzoic Acid (as a proxy for this compound)

| Parameter | Value (eV) |

| HOMO Energy | -6.58 |

| LUMO Energy | -1.89 |

| HOMO-LUMO Gap (ΔE) | 4.69 |

| Ionization Potential | 6.58 |

| Electron Affinity | 1.89 |

| Electronegativity (χ) | 4.235 |

| Chemical Hardness (η) | 2.345 |

| Chemical Softness (S) | 0.213 |

| Electrophilicity Index (ω) | 3.82 |

Data adapted from the study on 3-acetoxy-2-methylbenzoic acid.[2]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic structure within a molecule, including charge transfer interactions and hyperconjugative effects. In the study of 3-acetoxy-2-methylbenzoic acid, NBO analysis was used to investigate intramolecular charge transfers, which are important for understanding the molecule's stability and reactivity.[2]

Experimental Protocols

Synthesis of this compound

A standard method for the synthesis of acetoxybenzoic acids is the acetylation of the corresponding hydroxybenzoic acid using acetic anhydride (B1165640) with a catalytic amount of acid.

Protocol:

-

To a solution of 3-hydroxybenzoic acid in a suitable solvent (e.g., toluene (B28343) or glacial acetic acid), add an equimolar amount of acetic anhydride.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or perchloric acid.

-

Heat the reaction mixture under reflux for a specified period (e.g., 2-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.

-

Collect the crude this compound by filtration and wash it with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

-

Dry the purified crystals under vacuum.

This is a general procedure adapted from the synthesis of related compounds.[7][8] Specific conditions may need to be optimized.

Computational Methodology

The following outlines a typical workflow for the computational analysis of this compound.

Protocol:

-

Geometry Optimization: The initial structure of this compound can be built using molecular modeling software. Geometry optimization should be performed using DFT with a functional like B3LYP and a basis set such as 6-311++G(d,p).

-

Frequency Calculations: Following optimization, vibrational frequency calculations should be performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the theoretical vibrational spectra.

-

FMO and NBO Analysis: The electronic properties, including HOMO and LUMO energies, and the NBO analysis can be performed on the optimized geometry using the same DFT method.

-

Molecular Docking (if applicable): To investigate potential biological targets, molecular docking studies can be performed. This involves preparing the 3D structure of the target protein, defining the binding site, and docking the optimized ligand structure using software like AutoDock Vina or Glide.[9][10][11] The results are then analyzed based on docking scores and binding interactions.

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and concepts discussed in this guide.

Caption: Experimental workflow for the synthesis and characterization of this compound.

Caption: A typical workflow for the computational modeling of this compound.

References

- 1. This compound | C9H8O4 | CID 238669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. Aspirin. An ab initio quantum-mechanical study of conformational preferences and of neighboring group interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. hooghlywomenscollege.ac.in [hooghlywomenscollege.ac.in]

- 9. mdpi.com [mdpi.com]

- 10. Molecular docking analysis of syringic acid with proteins in inflammatory cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Docking Studies in Target Proteins Involved in Antibacterial Action Mechanisms: Extending the Knowledge on Standard Antibiotics to Antimicrobial Mushroom Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Acetoxybenzoic Acid: Physical, Chemical, and Biological Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetoxybenzoic acid, a structural isomer of the well-known drug aspirin (B1665792) (2-acetoxybenzoic acid), is a compound of increasing interest in chemical and pharmaceutical research. As a meta-substituted benzoic acid, its unique arrangement of functional groups imparts distinct physical, chemical, and biological properties. This technical guide provides a comprehensive overview of this compound, consolidating key data on its characteristics, experimental protocols for its synthesis and analysis, and an exploration of its biological activities and potential mechanisms of action.

Physical and Chemical Properties

This compound is a white, crystalline solid at room temperature. Its physical and chemical properties are summarized in the tables below, providing a foundational dataset for researchers.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈O₄ | [1] |

| Molecular Weight | 180.16 g/mol | [1] |

| Appearance | White powder/crystals | [2] |

| Melting Point | 131-134 °C | [3] |

| Boiling Point | 338.1 ± 25.0 °C (Predicted) | [1] |

| Density | 1.290 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 4.00 (at 25 °C) | [4] |

Solubility

| Solvent | Solubility | Source(s) |

| Water | Limited solubility | [2] |

| Ethanol (B145695) | Soluble | [2] |

| Acetone | Soluble | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. This section outlines the experimental protocols for the synthesis and purification of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 3-hydroxybenzoic acid with acetic anhydride, often with an acid catalyst.

Materials:

-

3-hydroxybenzoic acid

-

Acetic anhydride

-

Concentrated sulfuric acid (catalyst)

-

Deionized water

-

Ethanol

Procedure:

-

In a suitable reaction flask, combine 3-hydroxybenzoic acid and acetic anhydride.

-

Carefully add a few drops of concentrated sulfuric acid to the mixture to catalyze the reaction.

-

Gently heat the mixture, for example, in a water bath at 50-60°C, for approximately 15-20 minutes with occasional swirling to ensure thorough mixing.[5]

-

After the reaction period, allow the mixture to cool to room temperature.

-

Slowly add cold deionized water to the cooled mixture to precipitate the crude this compound and to hydrolyze any excess acetic anhydride.

-

Collect the precipitated solid by vacuum filtration and wash it with cold deionized water to remove impurities.[5]

Purification by Recrystallization

Recrystallization is a standard technique to purify the crude this compound. A common solvent system for this is an ethanol-water mixture.

Materials:

-

Crude this compound

-

Ethanol

-

Deionized water

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethanol.[5]

-

To the hot ethanolic solution, add warm water dropwise until the solution becomes slightly cloudy, indicating the saturation point.

-

If the solution remains cloudy, add a small amount of hot ethanol until it becomes clear again.

-

Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

-

To maximize the yield, the flask can be placed in an ice bath to further encourage crystallization.

-

Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol-water mixture.

-

Dry the crystals, for instance, in a desiccator or a low-temperature oven, to obtain the pure this compound.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons, the acetyl methyl protons, and the carboxylic acid proton. The aromatic protons will appear as a complex multiplet pattern in the aromatic region (typically δ 7.0-8.5 ppm). The acetyl methyl protons will present as a sharp singlet around δ 2.3 ppm. The acidic proton of the carboxyl group will be a broad singlet at a downfield chemical shift (δ 10-13 ppm), which is exchangeable with D₂O.

-

¹³C NMR: The carbon-13 NMR spectrum will exhibit distinct signals for the carbonyl carbons of the ester and carboxylic acid, the aromatic carbons, and the methyl carbon. The carbonyl carbon of the carboxylic acid is expected around 170-180 ppm, while the ester carbonyl will be in a similar region. The aromatic carbons will resonate in the δ 120-150 ppm range. The methyl carbon of the acetyl group will appear upfield, typically around δ 20-25 ppm.[6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.[7] A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid, often overlapping with C-H stretches. A sharp, strong peak around 1700-1750 cm⁻¹ corresponds to the C=O stretching of the carboxylic acid and the ester carbonyl groups. The C-O stretching of the ester and carboxylic acid will be visible in the 1000-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be present in their characteristic regions.

Biological Activity and Mechanism of Action

Recent studies have highlighted the potential biological activities of this compound, particularly its antimicrobial properties.

Antibacterial Activity

This compound has demonstrated antibacterial properties, suggesting its potential as a therapeutic agent for skin infections caused by bacteria such as Staphylococcus.[4] The precise molecular mechanism of its antibacterial action is an area of ongoing research.

Antileishmanial Activity

A notable biological activity of this compound is its ability to inhibit the growth of Leishmania infantum. The proposed mechanism of action involves the binding of the molecule to chloride ions, which in turn prevents the formation of essential hydrogen bonds within the parasite's cell membrane. This disruption of membrane integrity leads to dehydration and ultimately, cell death.[4]

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated.

References

- 1. This compound | C9H8O4 | CID 238669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Inhibition of growth of Leishmania donovani promastigotes by newly synthesized 1,3,4-thiadiazole analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound 98 6304-89-8 [sigmaaldrich.com]

- 4. This compound | 6304-89-8 | FA68053 | Biosynth [biosynth.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Benzoic acid, m-acetoxy [webbook.nist.gov]

Methodological & Application

Application Notes and Protocols: 3-Acetoxybenzoic Acid in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the use of 3-acetoxybenzoic acid as a versatile ligand in the synthesis of coordination complexes with transition metals, lanthanides, and organometallic compounds. It includes synthetic protocols, characterization data, and potential applications, with a focus on providing researchers with the necessary information to replicate and build upon existing work.

Introduction

This compound, a positional isomer of aspirin, is a valuable ligand in coordination chemistry. Its structure, featuring both a carboxylic acid group and an acetoxy group, allows for various coordination modes, leading to the formation of a diverse range of metal complexes with interesting structural and functional properties. These complexes have been investigated for their thermal stability, spectroscopic characteristics, and potential biological activities.

Synthesis of this compound Metal Complexes

General Considerations

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The coordination environment can be further modified by the inclusion of co-ligands, such as hydrazine (B178648), which can act as a bridging ligand to form polynuclear or polymeric structures. The pH of the reaction medium is a critical parameter that often influences the final product's composition and structure.

Experimental Protocol: Synthesis of Transition Metal Complexes with this compound and Hydrazine[1]

This protocol describes the general synthesis of [M{(3-ab)₂2(N₂H₄)}].3H₂O, where M = Co(II), Ni(II), Zn(II), and Cd(II), and 3-abH = this compound.

Materials:

-

Metal nitrate (B79036) (e.g., Co(NO₃)₂·6H₂O, Ni(NO₃)₂·6H₂O, Zn(NO₃)₂·4H₂O, Cd(NO₃)₂·4H₂O)

-

This compound (C₉H₈O₄)

-

Hydrazine hydrate (B1144303) (N₂H₄·H₂O, 99-100%)

-

Distilled water

Procedure:

-

Preparation of the Ligand Solution: Prepare an aqueous solution of this compound.

-

Preparation of the Metal Salt Solution: Prepare a fresh aqueous solution of the respective metal nitrate.

-

Reaction: To the metal nitrate solution, add the this compound solution followed by hydrazine hydrate with vigorous stirring. The pH of the reaction mixture for the synthesis of this compound complexes is typically maintained around 5-6.

-

Isolation: The resulting precipitate is collected by filtration, washed with distilled water, and air-dried.

Experimental Workflow for Transition Metal Complex Synthesis

Caption: Workflow for the synthesis of transition metal complexes.

Experimental Protocol: Synthesis of Lanthanide Complexes with this compound and Hydrazine[2]

This protocol describes the synthesis of [Ln(3-ab)₃(N₂H₄)₂]·xH₂O, where Ln = La, Ce, Pr, Nd, Sm, Gd and x = 0 or 1.

Materials:

-

Lanthanide(III) nitrate hydrate (e.g., La(NO₃)₃·6H₂O)

-

This compound (C₉H₈O₄)

-

Hydrazine hydrate (N₂H₄·H₂O)

Procedure:

-

Preparation of Lanthanide Solution: Dissolve the lanthanide nitrate hydrate in ethanol.

-

Preparation of Ligand-Base Solution: In a separate flask, dissolve this compound and hydrazine hydrate in ethanol.

-

Reaction: Slowly add the lanthanide solution to the ligand-base solution with constant stirring. The pH of the reaction mixture is maintained at approximately 3. The reaction mixture is then heated on a water bath for about 1.5 hours.

-

Isolation: The crystalline product obtained is washed with ethanol and ether, and then air-dried.

Experimental Workflow for Lanthanide Complex Synthesis

Caption: Workflow for the synthesis of lanthanide complexes.

Characterization of this compound Complexes

The synthesized complexes are typically characterized by a variety of analytical and spectroscopic techniques to determine their composition, structure, and properties.

Infrared (IR) Spectroscopy

IR spectroscopy is a crucial tool for understanding the coordination mode of the 3-acetoxybenzoate and hydrazine ligands. The key vibrational bands are summarized below.

| Complex Type | ν(C=O) asym (cm⁻¹) | ν(C=O) sym (cm⁻¹) | Δν (cm⁻¹) | ν(N-N) (cm⁻¹) | Interpretation of Carboxylate Coordination | Interpretation of Hydrazine Coordination | Reference |

| Transition Metal (Co, Ni, Zn, Cd) Complexes | 1582-1611 | 1422-1555 | 172-228 | 966-988 | Monodentate | Bridging bidentate | [1] |

| Lanthanide (La, Ce, Pr, Nd, Sm, Gd) Complexes | 1587–1602 | 1410–1433 | ~200 | 929–962 | Bidentate | Bridging bidentate | [2] |

Note: The ester C=O stretching frequency remains largely unchanged upon complexation, indicating that the acetoxy group is not directly involved in coordination to the metal center in these complexes.

Coordination Modes of Ligands

Caption: Proposed coordination modes of the ligands.

Thermal Analysis

Thermogravimetric analysis (TGA) and Differential Thermal Analysis (DTA) provide insights into the thermal stability and decomposition pathways of the complexes.

| Complex Type | Decomposition Step 1 (Temperature Range °C) | Mass Loss (%) | Assignment | Decomposition Step 2 (Temperature Range °C) | Assignment | Final Residue | Reference |

| Transition Metal (Co, Ni, Zn, Cd) Complexes | 67-100 | - | Endothermic dehydration | 210-281 | Exothermic dehydrazination | Metal Oxide | [1] |